as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-
Overview
Description
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The specific structure of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- features a triazine ring with a benzylthio substituent, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature. This reaction yields the desired triazine derivative .
Industrial Production Methods
Industrial production of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product. Additionally, industrial production would involve purification steps, such as recrystallization or chromatography, to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine:
Benzoguanamine: Another triazine derivative used in resin production.
2,4,6-Triallyloxy-1,3,5-triazine: Used in the synthesis of cross-linked polymers.
Uniqueness
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is unique due to its benzylthio substituent, which imparts distinct chemical properties and potential biological activities. This differentiates it from other triazine derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-9(12-13-10(15)11-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJCGUQZJJNSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197836 | |
Record name | as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-07-4 | |
Record name | 5-(Benzylthio)-6-azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC107691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(BENZYLTHIO)-6-AZAURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLH6K66HX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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